molecular formula C12H12N2OS2 B2613646 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 433704-43-9

3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2613646
CAS No.: 433704-43-9
M. Wt: 264.36
InChI Key: MOAXPBIJSDHFGH-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a high-purity synthetic intermediate designed for advanced chemical and pharmaceutical research. This compound belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold recognized for its wide range of biological activities and its role as a bioisostere of natural nitrogenous bases like uracil and quinazoline . The molecule features a planar thienopyrimidine ring system, as confirmed by crystallographic data, which is conducive to π-π stacking interactions in the solid state . The key reactive site is the prop-2-yn-1-ylthio side chain at the 2-position, which enables its use in further chemical transformations, particularly in stereoselective halocyclization reactions to synthesize complex polyheterocyclic ensembles like [1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidinium halides . Thieno[2,3-d]pyrimidine derivatives are valuable starting materials in organic synthesis and are investigated for their diverse pharmacological properties. Literature indicates that this family of compounds exhibits anti-inflammatory, analgesic, neurotropic, anti-cancer, and antitubercular activities, and also serves as kinase inhibitors, various receptor antagonists, and immunomodulators . As such, this specific intermediate is of significant interest for the creation of novel bioactive molecules for therapeutic development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5,6-trimethyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-5-6-16-12-13-10-9(11(15)14(12)4)7(2)8(3)17-10/h1H,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAXPBIJSDHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC#C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-ylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-yn-1-ylthiol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the prop-2-yn-1-ylthio group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methyl groups or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being explored for its therapeutic potential in several areas:

  • Anti-inflammatory Properties : Research indicates that derivatives of thieno[2,3-d]pyrimidines, including this compound, exhibit significant anti-inflammatory effects. Comparative studies have shown its efficacy relative to established anti-inflammatory agents like diclofenac sodium .
  • Analgesic Activity : In animal model studies, 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one demonstrated notable analgesic effects, suggesting its potential application in pain management therapies .
  • Anticancer Potential : Preliminary studies have indicated that thieno[2,3-d]pyrimidine derivatives may have antiproliferative activity against various cancer cell lines such as breast and colon cancers. This activity is under further investigation for therapeutic applications in oncology .

Materials Science

Development of Novel Materials
The compound's unique chemical structure makes it suitable for applications in materials science:

  • Electronic and Optical Properties : The thieno[2,3-d]pyrimidine core may be utilized in the development of materials with specific electronic or optical properties. Such materials can be beneficial in organic electronics and photonic devices.

Biological Studies

Biochemical Assays
In biological research, this compound serves as a probe for various biochemical assays:

  • Enzyme Interactions : The compound can bind to specific enzymes or receptors, modulating their activity. This property is essential for studying enzyme kinetics and mechanisms of action in biochemical pathways.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position thioether substituent is critical for modulating biological activity and physicochemical properties:

Compound Name 2-Position Substituent Key Properties/Biological Activity Reference
Target Compound Prop-2-yn-1-ylthio Synthetic yield: 68%; mp 199°C; potential reactivity via alkyne group
2-(Cinnamylthio)-3-ethyl-5,6-dimethyl derivative Cinnamylthio (C₆H₅-CH=CH-CH₂S) Increased lipophilicity; potential for π-π interactions in binding
2-([3-(Trifluoromethyl)benzyl]sulfanyl) derivative CF₃-benzylthio Enhanced electronic effects (electron-withdrawing CF₃ group); possible improved enzyme inhibition
2-Chloromethyl-5,6,7,8-tetrahydrobenzo derivative Chloromethyl Significant antihyperlipaemic activity (comparable to clofibrate)

Key Insight : Propargylthio groups offer linear geometry and alkyne reactivity, while bulkier substituents (e.g., cinnamyl, benzyl) enhance lipophilicity and target binding. Electron-withdrawing groups (e.g., CF₃) may improve metabolic stability .

Analgesic Activity
  • Thieno[2,3-d]pyrimidinones with aliphatic 2-substituents (e.g., compound 2d, 2k) exhibited strong analgesic activity in Eddy’s hot plate assay, though the target compound’s activity remains untested .
Anticancer Activity
  • Hybrid derivatives (e.g., thieno[2,3-d]pyrimidinone-1,3,4-oxadiazol conjugates) showed VEGFR-2 inhibition (IC₅₀: 0.12–1.82 µM) by targeting hinge, linker, and DFG regions .
  • The target compound’s propargylthio group may serve as a spacer in molecular hybridization strategies but lacks direct anticancer data .
Melanin Modulation
  • Azepine-fused thieno[2,3-d]pyrimidinones increased melanin synthesis in B16 cells by 40–60%, mimicking psoralen derivatives .
  • The target compound’s methyl and propargyl groups likely reduce melanogenic effects compared to bulkier heterocycles .

Structure-Activity Relationship (SAR) Trends

  • Position 2 : Thioether substituents with small, linear groups (e.g., propargyl) favor synthetic accessibility, while bulkier groups (e.g., benzyl) enhance target binding but may reduce solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃) at position 2 enhance stability and enzyme inhibition, whereas electron-donating groups (e.g., cinnamyl) may improve receptor agonism .

Physicochemical and Pharmacokinetic Considerations

  • logP : Estimated ~2.8 for the target compound (methyl and propargyl groups), compared to ~3.5 for cinnamyl derivatives .
  • Metabolic Stability : Propargyl groups may undergo cytochrome P450-mediated oxidation, whereas benzyl/cinnamyl groups are prone to glucuronidation .
  • Toxicity : Chloromethyl derivatives showed low toxicity in rodent models, but propargylthio’s reactivity necessitates detailed safety profiling .

Biological Activity

Overview

3,5,6-Trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential biological activities that make it of interest in medicinal chemistry. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Chemical Structure

The structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₅N₃OS₂
  • Molecular Weight : 301.41 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It has been noted to exhibit various pharmacological effects, including:

  • Antiinflammatory Properties : Research indicates that derivatives of thieno[2,3-d]pyrimidines possess significant anti-inflammatory effects. The compound has been compared to established anti-inflammatory agents like diclofenac sodium in biological evaluations .
  • Analgesic Activity : In studies involving animal models, the compound demonstrated analgesic effects, suggesting its potential application in pain management therapies .
  • Anticancer Potential : Preliminary studies have indicated that thieno[2,3-d]pyrimidine derivatives may exhibit antiproliferative activity against various cancer cell lines, including breast and colon cancers. This activity is being explored further for potential therapeutic applications in oncology .

Toxicity and Safety Profile

While the compound shows promise in various biological assays, safety assessments are crucial. The compound has been classified with potential irritant properties (e.g., skin and eye irritation) and respiratory irritations as indicated by safety data sheets .

Case Studies

  • Synthesis and Evaluation : A study conducted by Slivka et al. detailed the synthesis of the compound and evaluated its biological activity against inflammation and pain models. The results indicated a favorable safety profile with high tolerability in experimental animals (ALD50 > 0.3 g/kg) while demonstrating significant anti-inflammatory activity compared to reference standards .
  • Comparative Analysis : In comparative studies with similar compounds (e.g., thienotriazolopyrimidine derivatives), this compound exhibited superior anti-inflammatory efficacy and a better gastrointestinal safety profile than its analogs, positioning it as a candidate for further development in therapeutic applications .

Data Tables

Biological Activity Effect Observed Reference
Anti-inflammatorySignificant reduction in inflammation
AnalgesicPain relief comparable to diclofenac
AntiproliferativeInhibition of cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A typical procedure involves refluxing the potassium salt of a thieno[2,3-d]pyrimidin-4(3H)-one precursor with propargyl bromide in ethanol (96%) containing sodium hydroxide. Heating at 80°C for 1 hour followed by crystallization from glacial acetic acid yields the product. Critical parameters include stoichiometric ratios (e.g., 1:1.25 molar ratio of precursor to propargyl bromide), solvent choice (ethanol for solubility), and catalyst (KI in some cases) to enhance reactivity. Yield optimization requires monitoring reaction time and temperature to avoid side reactions like alkyne polymerization .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural validation relies on ¹H/¹³C NMR to confirm substituent positions and purity. For example, ¹³C NMR can resolve methyl groups at positions 3, 5, and 6 of the thienopyrimidine core. Single-crystal X-ray diffraction (e.g., R factor = 0.043) is critical for unambiguous confirmation of stereochemistry and bond lengths in derivatives. Complementary techniques like HPLC-MS ensure purity (>95%), while FT-IR verifies functional groups (e.g., alkyne C≡C stretch at ~2100 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound, particularly as a kinase inhibitor?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (NAMD/GROMACS) are employed to study binding to targets like VEGFR-2. The thienopyrimidine core occupies the hinge region of the kinase, while the prop-2-yn-1-ylthio group extends into hydrophobic pockets. Key steps include:

  • Preparing the protein structure (PDB: 2OH4) with removed water molecules and added polar hydrogens.
  • Docking simulations with a grid box centered on the ATP-binding site.
  • MD simulations (100 ns) to assess stability of ligand-protein interactions (e.g., hydrogen bonds with Glu885, hydrophobic contacts with Leu840).
  • Binding free energy calculations (MM-PBSA) to rank affinity .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., anti-cancer vs. anti-angiogenic effects)?

  • Methodological Answer : Discrepancies arise from assay variability (cell lines, concentrations) or off-target effects. To address this:

  • Dose-response profiling : Test the compound across a range (0.1–100 μM) in standardized assays (e.g., MTT for cytotoxicity, tube formation for angiogenesis).
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism (e.g., VEGFR-2 dependency).
  • Off-target screening : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. What strategies are effective for derivatizing this scaffold to enhance solubility without compromising activity?

  • Methodological Answer : Modifications include:

  • Polar substituents : Introduce sulfonamide or tertiary amine groups at the 3-position to improve aqueous solubility.
  • Prodrug approaches : Mask the alkyne group as a phosphate ester for in situ activation.
  • Cyclodextrin complexation : Enhance bioavailability via host-guest encapsulation.
  • Structure-activity relationship (SAR) studies : Systematically replace the prop-2-yn-1-ylthio group with bioisosteres (e.g., cyclopropylthio) and assess logP changes (HPLC-based measurements) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For example:

  • Treat cancer cells (e.g., HepG2) with the compound and analyze differential gene expression (e.g., apoptosis markers like BAX/BCL-2).
  • Use phosphoproteomics to map kinase inhibition (e.g., reduced phosphorylation of ERK1/2 in MAPK pathway).
  • Validate findings with western blotting or flow cytometry (e.g., Annexin V staining for apoptosis) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Key Challenges : Low yields due to steric hindrance from the trimethyl groups; alkyne side reactions.
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Employ flow chemistry for precise control of propargyl bromide addition.
  • Optimize crystallization solvents (e.g., switch from ethanol to acetonitrile for better purity) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Best Practices :

  • Standardize cell culture conditions : Use authenticated cell lines (ATCC) and serum-free media.
  • Control for DMSO solubility : Ensure final DMSO concentration ≤0.1% to avoid solvent toxicity.
  • Include reference inhibitors : Compare with known VEGFR-2 inhibitors (e.g., Sorafenib) in parallel assays.
  • Publish raw data : Share dose-response curves and statistical analyses (e.g., GraphPad Prism files) .

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